molecular formula C13H19ClN2O3 B14027777 Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride

Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride

Cat. No.: B14027777
M. Wt: 286.75 g/mol
InChI Key: GAUNIXKXCJNOLJ-SNGVRITASA-N
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Description

Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyridine ring, and a carboxamide group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride typically involves multiple steps, including the formation of the furan and pyridine rings, followed by the introduction of the carboxamide group. Common reagents used in these reactions include furan-2-carbaldehyde, pyridine derivatives, and various amines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions to form various amide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products

Scientific Research Applications

Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

(3aR,6S,7aR)-N-(furan-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-6-carboxamide;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c16-13(15-8-10-2-1-4-17-10)9-6-12-11(14-7-9)3-5-18-12;/h1-2,4,9,11-12,14H,3,5-8H2,(H,15,16);1H/t9-,11+,12+;/m0./s1

InChI Key

GAUNIXKXCJNOLJ-SNGVRITASA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1NC[C@H](C2)C(=O)NCC3=CC=CO3.Cl

Canonical SMILES

C1COC2C1NCC(C2)C(=O)NCC3=CC=CO3.Cl

Origin of Product

United States

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